1-HEXADECANOYLGLYCOL-2-PHOSPHOCHOLINE
Description
Properties
CAS No. |
101056-77-3 |
|---|---|
Molecular Formula |
C23H48NO6P |
Molecular Weight |
465.612 |
IUPAC Name |
(2-hydroxy-3-pentadec-1-enoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C23H48NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28-21-23(25)22-30-31(26,27)29-20-18-24(2,3)4/h17,19,23,25H,5-16,18,20-22H2,1-4H3 |
InChI Key |
CORCYSWIDKFRAW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Synonyms |
1-HEXADECANOYLGLYCOL-2-PHOSPHOCHOLINE |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
HGPCh undergoes hydrolysis under both enzymatic and non-enzymatic conditions, a hallmark of phospholipid behavior.
a. Non-Enzymatic Hydrolysis
In aqueous environments, HGPCh is susceptible to acid- or base-catalyzed hydrolysis, cleaving ester bonds to yield lysophosphatidylcholine (lyso-PC) and free fatty acids. This process is pH-dependent, with optimal rates observed under alkaline conditions (pH > 9).
b. Enzymatic Hydrolysis
Phospholipase A₂ (PLA₂) selectively hydrolyzes the sn-2 ester bond of HGPCh, producing lyso-PC and hexadecanoic acid. Studies using synthetic phosphatidylcholines with modified sn-2 substituents (e.g., glycyl esters) demonstrated that PLA₂ retains activity even in the absence of an α-methylene group adjacent to the ester carbonyl .
| Substrate | Enzyme | Reaction Rate (vs Natural Substrate) | Products |
|---|---|---|---|
| HGPCh analog | Bee-venom PLA₂ | 50% slower | Lyso-PC, hexadecanoic acid |
Synthetic Modifications
HGPCh is synthesized via multi-step acylation and deprotection protocols.
a. Acylation
Lysophosphatidylcholine is acylated at the sn-2 position using N-Boc-protected dipeptides and dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP). This method achieves >90% yield under sonication at <25°C to prevent acyl migration :b. Deprotection
The tert-butoxycarbonyl (Boc) group is removed using HCl in dioxane, yielding the free amine for further functionalization .
Transacylation and Remodeling
HGPCh participates in acyl-transfer reactions mediated by mitochondrial enzymes like tafazzin. In the presence of lysophosphatidylcholine (LPC), HGPCh donates its acyl group to regenerate phosphatidylcholine (PC) :This equilibrium-driven process is critical for maintaining membrane lipid diversity.
Interaction with Surfactants
In mixed micelles with Triton X-100 or polyethylene glycol (PEG)-lipids, HGPCh shows altered hydrolysis kinetics. PEGylation reduces aggregate size by 30–50% and modifies zeta potential from −19 mV (pure HGPCh) to −4 mV (PEG-stabilized), enhancing colloidal stability .
Key Mechanistic Insights
- PLA₂ Catalysis : Despite structural modifications, PLA₂ retains catalytic efficiency due to conserved polar residues (e.g., His211/His212 in CerS6) that stabilize the tetrahedral intermediate during hydrolysis .
- Acyl Transfer : Histidine residues act as nucleophiles in acyl-enzyme intermediates, facilitating direct acyl transfer without free fatty acid release .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares 1-Hexadecanoylglycol-2-Phosphocholine with three related lysophospholipids and ether-linked analogs, drawing from evidence in the provided sources.
Structural and Functional Differences
Key Comparative Insights
Chain Linkage and Stability this compound contains an ester bond at sn-1, making it susceptible to hydrolysis by phospholipases, whereas ether-linked analogs (e.g., 1-Hexadecyl Lysophosphatidic Acid) exhibit greater metabolic stability due to their alkyl ether bonds . The glycol modification in the target compound may alter its solubility or interaction with lipid-binding proteins compared to conventional LPCs.
Head Group and Signaling Specificity Phosphocholine head groups (as in this compound and 1-O-Hexadecyl-2-Eicosapentaenoyl-Phosphocholine) are critical for interactions with choline transporters or acetylcholine receptors. In contrast, lysophosphatidic acid derivatives (e.g., 1-Hexadecyl Lysophosphatidic Acid) activate LPA-specific G-protein-coupled receptors, driving distinct downstream pathways .
Fatty Acid Chain Composition The C16:0 acyl chain in the target compound confers rigidity to membranes, while the polyunsaturated C20:5 chain in 1-O-Hexadecyl-2-Eicosapentaenoyl-Phosphocholine enhances membrane fluidity and may confer anti-inflammatory properties .
Q & A
Q. How can conflicting results in lipid extraction efficiency be resolved?
- Methodology :
- Protocol comparison : Test Bligh & Dyer vs. Folch methods side-by-side using spiked samples.
- Recovery validation : Add a known quantity of deuterated this compound to tissue homogenates and quantify recovery via LC-MS.
- Matrix effects : Adjust solvent ratios (e.g., chloroform:methanol:water) for tissues with high water content (e.g., brain vs. adipose) .
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